molecular formula C7H9FN2O2 B12960084 3-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid

3-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12960084
M. Wt: 172.16 g/mol
InChI Key: SLOPEJIUYKTIFL-UHFFFAOYSA-N
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Description

3-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoropyrazole with propyl bromide under basic conditions to introduce the propyl group at the 1-position. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation, alkylation, and oxidation steps, optimized for high yield and purity. Catalysts and solvents are chosen to ensure efficient reactions and easy purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique reactivity and stability.

Mechanism of Action

The mechanism by which 3-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Fluoro-1H-pyrazole-3-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Pyrazole-4-carboxamides

Comparison: Compared to similar compounds, 3-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a fluorine atom and a propyl group. This combination enhances its reactivity and potential applications in various fields. The fluorine atom increases the compound’s stability and ability to participate in hydrogen bonding, while the propyl group provides additional hydrophobic interactions, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

3-fluoro-1-propylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H9FN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H,11,12)

InChI Key

SLOPEJIUYKTIFL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)F)C(=O)O

Origin of Product

United States

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